BenchChemオンラインストアへようこそ!

1-Tert-butyl 4-ethyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate

Cost efficiency Procurement economics Piperidine building blocks

1-Tert-butyl 4-ethyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate (CAS 2022370-40-5) is a heterobifunctional piperidine-1,4-dicarboxylate bearing a propargyl substituent at the 4-position. With molecular formula C₁₆H₂₅NO₄ and a molecular weight of 295.38 g·mol⁻¹, it features two chemically orthogonal ester protecting groups — a base-labile ethyl ester and an acid-labile tert-butyl (Boc) carbamate — on the same piperidine scaffold.

Molecular Formula C16H25NO4
Molecular Weight 295.379
CAS No. 2022370-40-5
Cat. No. B2364963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Tert-butyl 4-ethyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate
CAS2022370-40-5
Molecular FormulaC16H25NO4
Molecular Weight295.379
Structural Identifiers
SMILESCCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CC#C
InChIInChI=1S/C16H25NO4/c1-6-8-16(13(18)20-7-2)9-11-17(12-10-16)14(19)21-15(3,4)5/h1H,7-12H2,2-5H3
InChIKeyQJYHJRUANMHGCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Tert-butyl 4-ethyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate – Procurement-Grade Overview of a Dual-Ester Propargylpiperidine Building Block


1-Tert-butyl 4-ethyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate (CAS 2022370-40-5) is a heterobifunctional piperidine-1,4-dicarboxylate bearing a propargyl substituent at the 4-position [1]. With molecular formula C₁₆H₂₅NO₄ and a molecular weight of 295.38 g·mol⁻¹, it features two chemically orthogonal ester protecting groups — a base-labile ethyl ester and an acid-labile tert-butyl (Boc) carbamate — on the same piperidine scaffold . The compound is supplied at ≥95% purity and is classified as a versatile small-molecule scaffold intended exclusively for research and development use .

Why Direct Substitution of 1-Tert-butyl 4-ethyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate with In-Class Analogs Introduces Risk in Multi-Step Synthesis


Within the piperidine-1,4-dicarboxylate family, compounds differ simultaneously along at least three independent axes: the nature of the C4 substituent (propargyl vs. allyl vs. H), the identity of the 1‑position protecting group (Boc vs. Cbz vs. other), and the identity of the 4‑carboxyl ester (ethyl vs. methyl vs. tert‑butyl) [1]. These variations are not cosmetic; they dictate orthogonal deprotection sequence, downstream click‑chemistry ligation efficiency, and overall process economics . Generic substitution — for example, replacing the propargyl‑bearing mixed‑ester scaffold with the cheaper allyl analog (CAS 146603‑99‑8) — forfeits the alkyne handle required for CuAAC conjugation, while switching to the bis‑tert‑butyl propargyl analog (CAS 2225141‑32‑0) eliminates the possibility of selective ester hydrolysis before Boc removal and increases procurement cost per millimole by a factor of approximately 2.5–3.0 . The quantitative evidence below shows why these differences are material for route design and procurement decisions.

Quantitative Differentiation Evidence for 1-Tert-butyl 4-ethyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate Against Its Closest Analogs


Procurement Cost per Unit Mass: Mixed-Ester Propargyl Scaffold vs. Bis-tert-Butyl Analog

The target compound (3D-XFD37040) is priced at €454.00 per 100 mg, equivalent to €4.54/mg, whereas the bis-tert-butyl analog 1,4-di-tert-butyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate (3D-APD14132, CAS 2225141-32-0) costs €556.00 per 50 mg, equivalent to €11.12/mg . This represents a 2.45‑fold cost advantage per unit mass for the target compound while retaining the identical propargyl handle essential for alkyne‑based conjugation chemistry .

Cost efficiency Procurement economics Piperidine building blocks

Orthogonal Ester Deprotection Strategy: Ethyl/Boc vs. Bis-Boc Architecture

The target compound presents an ethyl ester at the 4‑carboxyl position alongside an N‑Boc protecting group, creating a chemically orthogonal pair: the ethyl ester can be cleaved under basic conditions (e.g., LiOH/THF/H₂O) without affecting the Boc group, while the Boc group is removed under acidic conditions (e.g., TFA/CH₂Cl₂) leaving the ethyl ester intact . In contrast, the bis‑tert‑butyl analog (CAS 2225141‑32‑0) bears two acid‑labile tert‑butyl esters/Boc groups, making selective deprotection of one carboxyl without affecting the other impossible under standard acidic protocols . This orthogonality is a class‑level feature of mixed alkyl‑ester/Boc piperidine‑1,4‑dicarboxylates that enables sequential functionalization without additional protecting‑group manipulation steps .

Orthogonal deprotection Solid-phase synthesis Piperidine functionalization

Propargyl vs. Allyl C4 Substituent: Enabling Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) Click Chemistry

The C4 propargyl substituent provides a terminal alkyne moiety that is directly competent for CuAAC (copper‑catalyzed azide–alkyne cycloaddition) click chemistry, the most widely used bioorthogonal ligation reaction [1]. The closest alkene analog, Ethyl N‑Boc‑4‑allylpiperidine‑4‑carboxylate (CAS 146603‑99‑8), bears an allyl group at the same C4 position but lacks the terminal alkyne required for CuAAC; allyl groups are not substrates for azide–alkyne cycloaddition and require alternative (often less efficient) thiol–ene or cross‑metathesis chemistries . Propargyl‑bearing piperidine derivatives have been explicitly employed as key building blocks in the synthesis of triazole‑linked pharmacophores via CuAAC, whereas allyl‑bearing analogs are documented primarily as intermediates for spirocyclic T‑type calcium channel antagonists via unrelated chemistry . This functional distinction is binary: the target compound enables click chemistry; the allyl comparator does not.

Click chemistry CuAAC Bioconjugation Propargyl handle

Commercial Availability, Purity Specification, and Supply Lead Time

The target compound is commercially available from multiple suppliers (Biosynth, AKSci, AiFChem, CymitQuimica) with a consistent purity specification of ≥95% . Current lead time for non‑stock orders is 3–4 weeks, indicating custom synthesis upon request rather than off‑the‑shelf availability . At a 100 mg scale, the list price is approximately €454 (Biosynth/CymitQuimica) . In comparison, the parent scaffold Ethyl N‑Boc‑piperidine‑4‑carboxylate (CAS 142851‑03‑4, lacking the C4 propargyl group) is a stock item with 97% purity and pricing as low as $30/5 g (Aladdin), reflecting its commodity status and substantially higher manufacturing scale . The 3–4 week lead time for the target compound — while longer than for commodity piperidine esters — is consistent with its specialized niche as a propargyl‑functionalized building block and should be factored into project planning.

Supply chain Purity specification Custom synthesis lead time Procurement planning

Molecular Weight Advantage and Atom Economy Relative to Bis-tert-Butyl Propargyl Analog

The target compound has a molecular weight of 295.38 g·mol⁻¹ (C₁₆H₂₅NO₄), which is 28.05 g·mol⁻¹ lower than the bis‑tert‑butyl analog 1,4‑di‑tert‑butyl 4‑(prop‑2‑yn‑1‑yl)piperidine‑1,4‑dicarboxylate at 323.43 g·mol⁻¹ . This 8.7% reduction in molecular weight is attributable to the replacement of one tert‑butyl ester (C₄H₉, 57.11 g·mol⁻¹ increment) with an ethyl ester (C₂H₅, 29.06 g·mol⁻¹ increment) [1]. In fragment‑based drug discovery and lead optimization contexts where every dalton counts toward compliance with Lipinski's Rule of Five (molecular weight <500), this 28‑dalton advantage provides marginally greater headroom for downstream elaboration before exceeding physicochemical property thresholds [2]. While this difference is modest and context‑dependent, it can be meaningful when the piperidine core represents a significant portion of the final molecule's mass budget.

Atom economy Molecular weight Fragment-based drug design Lead optimization

Optimal Application Scenarios for 1-Tert-butyl 4-ethyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate Based on Quantified Differentiation Evidence


CuAAC Click Chemistry-Based Library Synthesis Requiring Orthogonal Deprotection

When constructing a triazole‑linked compound library via copper‑catalyzed azide–alkyne cycloaddition (CuAAC), the target compound provides the essential terminal alkyne handle at the piperidine C4 position while maintaining orthogonal ethyl ester and N‑Boc protecting groups [1]. This enables a two‑step sequential functionalization: (1) CuAAC ligation at the propargyl site to install the first diversity element, followed by (2) selective ethyl ester hydrolysis and amide coupling to introduce the second diversity element, with the Boc group remaining intact throughout for final deprotection and further elaboration . The allyl analog (CAS 146603‑99‑8) cannot participate in CuAAC, and the bis‑tert‑butyl analog (CAS 2225141‑32‑0) lacks the selective ester deprotection option [2].

Cost-Sensitive Multi-Gram Synthesis of Propargyl-Functionalized Piperidine Intermediates

For projects scaling beyond the milligram range where the propargyl handle is the non‑negotiable functional requirement, the target compound offers a 2.45‑fold cost advantage per unit mass compared to the bis‑tert‑butyl analog (€4.54/mg vs. €11.12/mg) while providing the identical alkyne functionality [1]. At a 1‑gram procurement scale, choosing the target compound (€1,147/g) over the di‑tert‑butyl analog (€11,120/g equivalent) saves approximately €9,973, which is material for grant‑funded academic projects and early‑stage CRO campaigns where budget constraints are binding .

PROTAC and Bifunctional Degrader Design Requiring Orthogonal Linker Attachment Points

PROTAC (Proteolysis‑Targeting Chimera) design requires a scaffold with at least two chemically distinguishable attachment points for the target‑protein ligand and the E3 ligase ligand [1]. The target compound provides exactly this architecture: the propargyl group for CuAAC conjugation of one ligand arm, the N‑Boc‑protected amine (after deprotection) for the second ligand arm, and the ethyl ester as a third, independently addressable handle if needed . The orthogonal ester strategy means the carboxylate can be functionalized under basic conditions without premature Boc cleavage, a workflow advantage over non‑orthogonal analogs [2].

Fragment-Based Drug Discovery Where Low Molecular Weight Building Blocks Are Preferred

In fragment‑based screening campaigns, starting fragments are typically required to have molecular weights below 300 Da to comply with the 'Rule of Three' for fragments [1]. At 295.38 g·mol⁻¹, the target compound sits just below this threshold, whereas the bis‑tert‑butyl analog (323.43 g·mol⁻¹) exceeds it . The 28‑dalton difference — while modest — can determine whether a fragment elaboration series remains within fragment‑like chemical space during initial hit‑to‑lead optimization, preserving physicochemical properties desirable for CNS penetration and oral bioavailability [2].

Quote Request

Request a Quote for 1-Tert-butyl 4-ethyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.